3-(chloromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Synthetic Chemistry Medicinal Chemistry Scaffold Functionalization

3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 2059927-80-7) is a difunctionalized pyrazole building block with a molecular formula of C₆H₈Cl₂N₂O₂S and a molecular weight of 243.11 g/mol. It features a 1,5-dimethylpyrazole core decorated with an electrophilic sulfonyl chloride at C-4 and a nucleophile-sensitive chloromethyl group at C-3, offering orthogonal reactivity handles for parallel or sequential derivatization.

Molecular Formula C6H8Cl2N2O2S
Molecular Weight 243.1
CAS No. 2059927-80-7
Cat. No. B2609762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(chloromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
CAS2059927-80-7
Molecular FormulaC6H8Cl2N2O2S
Molecular Weight243.1
Structural Identifiers
SMILESCC1=C(C(=NN1C)CCl)S(=O)(=O)Cl
InChIInChI=1S/C6H8Cl2N2O2S/c1-4-6(13(8,11)12)5(3-7)9-10(4)2/h3H2,1-2H3
InChIKeyLAIGDCOHBNBJEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 2059927-80-7): Structural Identity and Basic Characteristics


3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 2059927-80-7) is a difunctionalized pyrazole building block with a molecular formula of C₆H₈Cl₂N₂O₂S and a molecular weight of 243.11 g/mol [1]. It features a 1,5-dimethylpyrazole core decorated with an electrophilic sulfonyl chloride at C-4 and a nucleophile-sensitive chloromethyl group at C-3, offering orthogonal reactivity handles for parallel or sequential derivatization [1]. The compound is supplied at ≥95% purity for research use .

Why Generic Pyrazole-4-sulfonyl Chloride Analogs Cannot Substitute for 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride


Substituting a simple pyrazole-4-sulfonyl chloride for the target compound introduces only one reactive vector—the sulfonyl chloride—which limits downstream product complexity to a single sulfonamide or sulfonate ester . The presence of the chloromethyl group in the target compound provides a second, orthogonally reactive site that enables nucleophilic displacement without affecting the sulfonyl chloride, a critical advantage for constructing branched or macrocyclic structures . The precise 1,5-dimethyl substitution pattern also influences regioselectivity in subsequent metal-catalyzed couplings compared to 3,5-dimethyl or monomethyl isomers .

Quantitative Differentiation Evidence for 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride Against Its Closest Analogs


Structural Elaboration Capacity: Dual Reactive Handles vs. Single-Handle Analogs

The target compound possesses two reactive sites: a sulfonyl chloride (-SO₂Cl) and a chloromethyl (-CH₂Cl) group [1]. The closest analog, 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 1005613-94-4), lacks the chloromethyl group entirely, offering only one site for derivatization [2]. The 5-chloro-3-(chloromethyl)-1-methyl analog (CAS 2219419-21-1) contains a chloromethyl group but substitutes the C5-methyl with a chloro atom, altering the electronic profile and reducing the number of C-H bonds available for C-H functionalization .

Synthetic Chemistry Medicinal Chemistry Scaffold Functionalization

Lipophilicity Enhancement: XLogP3 of 1.1 vs. 0.7 for the Non-Chloromethylated Analog

The introduction of a chloromethyl group increases the computed lipophilicity of the target compound. PubChem records an XLogP3-AA value of 1.1 for the target compound, compared to an XLogP3-AA of 0.7 for 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride [1][2].

Drug Design ADME Prediction Physical Chemistry

Molecular Weight Tuning for Fragment-Based Drug Discovery: 243.11 vs. 229.08 for the Monomethyl Analog

The molecular weight of the target compound is 243.11 g/mol, placing it in the upper range of fragment-like space (typically <250 Da) [1]. In contrast, the monomethyl analog 3-(chloromethyl)-1-methylpyrazole-4-sulfonyl chloride has a molecular weight of 229.08 g/mol .

Fragment-Based Drug Discovery (FBDD) Physicochemical Profiling Lead Optimization

Anticancer Lead Potential: Inferred from the Activity of Structurally-Derived Pyrazole-4-sulfonamides

Pyrazole-4-sulfonamides, direct products of the target compound's sulfonyl chloride, have demonstrated potent anticancer activity. In a focused study, a series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives synthesized from the analogous sulfonyl chloride showed IC₅₀ values as low as 4.2 µM against MCF-7 breast cancer cells and 5.8 µM against A549 lung cancer cells [1].

Anticancer Research Sulfonamide Pharmacophore Kinase Inhibition

Synthetic Tractability: Validated Sulfonamide Formation on the Core Scaffold

The core 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride scaffold reacts smoothly with amines to generate sulfonamides, a critical transformation for which the target compound is designed. Published protocols using 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) with triethylamine in anhydrous THF or DCM report isolated yields of 7–48% for azabicyclic-sulfonamides [1].

Organic Synthesis Sulfonamide Coupling Methodology

High-Value Application Scenarios for 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride Based on Quantitative Evidence


Discovery of Dual-Warhead Covalent Inhibitors

The orthogonal electrophilic sites—the sulfonyl chloride and the chloromethyl group—enable stepwise derivatization. The sulfonyl chloride can be reacted with an amino-containing targeting ligand, while the chloromethyl group serves as a mild electrophilic warhead for covalent modification of cysteine residues in target proteins [1]. The higher computed logP (1.1) compared to the non-chloromethylated analog (0.7) enhances cell permeability of the final adduct [2].

Fragment-Based Screening Library Expansion

With a molecular weight of 243.11 g/mol, the compound fills a specific niche in fragment libraries compared to the monomethyl analog (229.08 g/mol) [1]. The chloromethyl group serves as a synthetic handle for late-stage diversification via nucleophilic displacement or cross-coupling, enabling the rapid generation of fragment pairs for SAR-by-catalog investigations [2].

Medicinal Chemistry Optimization of Pyrazole-4-sulfonamide Anticancer Leads

Derivatives of the related 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride have demonstrated potent anticancer activity (IC₅₀ 4.2 µM, MCF-7; 5.8 µM, A549) [1]. Incorporating the chloromethyl vector into these leads allows rapid probing of an additional interaction site, potentially overcoming resistance or improving selectivity. The sulfonyl chloride coupling is synthetically tractable with yields of up to 48% [2], facilitating lead optimization campaigns.

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